Superior In Vivo Radioprotection at Lower Doses Compared to Androstenediol
5-Androstene-3,16,17-triol provides a quantitatively superior radioprotective effect compared to androstenediol (AED). In a lethal irradiation model in C57/BL/6J mice, a dose of 0.75 mg/25g body weight of 5-androstene-3,16,17-triol protected 60% of animals, whereas a >10-fold higher dose (8.0 mg/25g) of androstenediol was required to achieve 70% protection [1].
| Evidence Dimension | Survival rate after lethal irradiation |
|---|---|
| Target Compound Data | 60% survival at 0.75 mg/25g mouse |
| Comparator Or Baseline | Androstenediol (AED): 70% survival at 8.0 mg/25g mouse |
| Quantified Difference | 10.7-fold lower dose for similar efficacy |
| Conditions | C57/BL/6J mice model; lethal dose irradiation; survival endpoint |
Why This Matters
This >10-fold potency advantage translates to a potentially wider therapeutic window and lower toxicity risk in radioprotection applications.
- [1] Loria, R. M., & Padgett, D. A. (2000). Androstenetriol and androstenediol: Protection against lethal radiation and restoration of immunity after radiation injury. Annals of the New York Academy of Sciences, 917(1), 874-882. View Source
